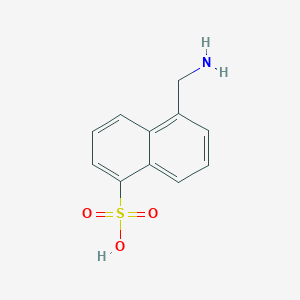
5-(Aminomethyl)naphthalene-1-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Aminomethyl)naphthalene-1-sulfonic acid is an organic compound derived from naphthalene, characterized by the presence of an aminomethyl group and a sulfonic acid group attached to the naphthalene ring. This compound is notable for its applications in various fields, including chemistry, biology, and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)naphthalene-1-sulfonic acid typically involves the following steps:
Nitration of Naphthalene: Naphthalene is nitrated to form 1-nitronaphthalene.
Reduction: The nitro group in 1-nitronaphthalene is reduced to form 1-aminonaphthalene.
Sulfonation: 1-aminonaphthalene undergoes sulfonation to yield 5-amino-1-naphthalenesulfonic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
5-(Aminomethyl)naphthalene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can modify the aminomethyl group.
Substitution: The sulfonic acid group can participate in substitution reactions, often leading to the formation of sulfonamide derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution Reagents: Various amines or alcohols can be used for substitution reactions under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, sulfonamides, and various substituted naphthalene compounds, depending on the specific reagents and conditions used.
科学的研究の応用
5-(Aminomethyl)naphthalene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: This compound is employed in the labeling of biomolecules due to its fluorescent properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism by which 5-(Aminomethyl)naphthalene-1-sulfonic acid exerts its effects involves its interaction with molecular targets through its functional groups. The sulfonic acid group can form strong ionic bonds with various substrates, while the aminomethyl group can participate in hydrogen bonding and nucleophilic reactions. These interactions facilitate its role in chemical synthesis and biological labeling.
類似化合物との比較
Similar Compounds
1-Aminonaphthalene-5-sulfonic acid: Similar in structure but lacks the aminomethyl group.
2-Aminonaphthalene-1-sulfonic acid: Differently substituted naphthalene derivative.
5-Amino-2-naphthalenesulfonic acid: Another isomer with different substitution patterns.
Uniqueness
5-(Aminomethyl)naphthalene-1-sulfonic acid is unique due to the presence of both an aminomethyl group and a sulfonic acid group on the naphthalene ring, which imparts distinct chemical reactivity and makes it particularly useful in applications requiring specific functional group interactions.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties compared to similar compounds
特性
IUPAC Name |
5-(aminomethyl)naphthalene-1-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c12-7-8-3-1-5-10-9(8)4-2-6-11(10)16(13,14)15/h1-6H,7,12H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLILXFBXWWPDAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=C(C2=C1)S(=O)(=O)O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














